ISOPROPYL 4-ACETAMIDOBENZOATE

Description

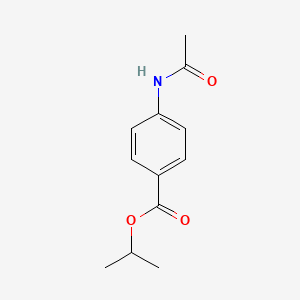

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 4-acetamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)16-12(15)10-4-6-11(7-5-10)13-9(3)14/h4-8H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVJXVJRFYDYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of Isopropyl 4 Acetamidobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential technique for the structural elucidation of organic molecules like Isopropyl 4-acetamidobenzoate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Detailed Chemical Shift and Coupling Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the para-substitution pattern, two distinct signals, each integrating to two protons, would be anticipated. These would likely appear as doublets due to coupling with their adjacent aromatic protons.

Isopropyl Group Protons: This group would produce two signals. A septet (a signal split into seven lines) would correspond to the single methine proton (-CH), and a doublet for the six equivalent methyl protons (-CH₃). The septet would be further downfield than the doublet.

Acetamido Group Protons: The methyl protons (-COCH₃) would likely appear as a sharp singlet. The amide proton (-NH) would also be a singlet, though its chemical shift can be variable and the peak may be broad.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (Ha) | ~7.9 | Doublet (d) | ~8-9 | 2H |

| Aromatic (Hb) | ~7.6 | Doublet (d) | ~8-9 | 2H |

| Isopropyl (-CH) | ~5.1 | Septet (sept) | ~6-7 | 1H |

| Acetamido (-NH) | Variable | Singlet (s) | N/A | 1H |

| Acetamido (-CH₃) | ~2.2 | Singlet (s) | N/A | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Carbonyl Carbons: Two signals would be expected in the downfield region for the ester and amide carbonyl carbons.

Aromatic Carbons: Four signals would be expected for the benzene ring carbons. Two of these would represent the quaternary carbons (substituted with the ester and acetamido groups), and the other two would represent the protonated carbons.

Isopropyl Group Carbons: Two signals would correspond to the methine (-CH) and the two equivalent methyl (-CH₃) carbons.

Acetamido Group Carbon: One signal would correspond to the methyl carbon of the acetamido group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | ~166 |

| Amide Carbonyl (C=O) | ~169 |

| Aromatic (C-NH) | ~142 |

| Aromatic (CH) | ~130 |

| Aromatic (C-COO) | ~126 |

| Aromatic (CH) | ~119 |

| Isopropyl (-CH) | ~69 |

| Acetamido (-CH₃) | ~25 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments would be crucial for confirming the assignments made from 1D NMR and for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. Key correlations would be observed between the adjacent aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively link the proton assignments to their corresponding carbon atoms in the framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different fragments of the molecule, for instance, showing a correlation from the isopropyl methine proton to the ester carbonyl carbon, and from the aromatic protons to the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It could be used to confirm the spatial proximity of, for example, the isopropyl group protons and the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₂H₁₅NO₃).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide evidence for the different structural motifs within the molecule. Key fragmentation pathways for this compound would likely include:

Loss of the isopropyl group: A common fragmentation would be the cleavage of the ester group, leading to the loss of a neutral propene molecule or an isopropyl radical.

Cleavage of the acetamido group: Fragmentation could occur via the loss of a ketene molecule (CH₂=C=O) from the acetamido group.

Decarbonylation: Loss of carbon monoxide (CO) is a possible fragmentation pathway from various fragment ions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. The resulting spectra provide a molecular fingerprint, revealing the presence of specific functional groups and offering insights into the molecular structure and bonding.

The vibrational spectrum of this compound is expected to be dominated by the characteristic bands of its two primary functional groups: the ester and the acetamido moieties.

The ester group (–COOCH(CH₃)₂) gives rise to several distinct vibrations. The most prominent is the carbonyl (C=O) stretching vibration, which is typically strong in the IR spectrum and appears in the region of 1730-1715 cm⁻¹. The exact position is sensitive to the electronic environment; conjugation with the aromatic ring in this compound is expected to shift this band to a slightly lower wavenumber compared to aliphatic esters. The C–O stretching vibrations of the ester are also characteristic, appearing as two or more strong bands in the 1300-1000 cm⁻¹ region.

The acetamido group (–NHCOCH₃) also has several characteristic vibrational modes. The amide I band, which is primarily due to the C=O stretching vibration of the amide, is expected to appear as a strong absorption in the IR spectrum between 1680 and 1630 cm⁻¹. The amide II band, a mixed vibration involving N–H bending and C–N stretching, typically occurs as a strong band in the 1650-1515 cm⁻¹ range. The N–H stretching vibration of the secondary amide is expected to be found as a sharp, medium-intensity band in the 3350-3180 cm⁻¹ region.

Below is a data table summarizing the expected characteristic group frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Acetamido | N–H Stretch | 3350 - 3180 | Medium |

| Aromatic Ring | C–H Stretch | 3100 - 3000 | Medium to Weak |

| Isopropyl | C–H Stretch | 2980 - 2870 | Medium to Strong |

| Ester | C=O Stretch | 1730 - 1715 | Strong |

| Acetamido | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Acetamido | N–H Bend (Amide II) | 1650 - 1515 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ester | C–O Stretch | 1300 - 1000 | Strong (multiple bands) |

| Aromatic Ring | C–H Out-of-Plane Bend | 900 - 675 | Strong |

A more detailed assignment of the vibrational bands can be made by considering the entire molecular structure. The spectrum of the parent compound, p-acetamidobenzoic acid, shows characteristic bands for the acetamido-substituted benzene ring which are expected to be present in the isopropyl ester as well.

The aromatic C=C stretching vibrations are anticipated to appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) will influence the pattern of the C–H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can be a useful diagnostic tool.

The isopropyl group will contribute its own characteristic vibrations. The C–H stretching of the methyl groups will be observed in the 2980-2870 cm⁻¹ range. The deformation (bending) modes of the isopropyl group are expected in the 1470-1450 cm⁻¹ and 1385-1370 cm⁻¹ regions.

Conformational information can also be gleaned from the vibrational spectra. The rotational isomerism of the isopropyl group relative to the plane of the benzoate (B1203000) ring can lead to the appearance of different vibrational bands. While specific studies on this compound are lacking, research on the structurally similar Isopropyl 4-aminobenzoate (B8803810) has shown that the dihedral angle between the plane of the phenyl ring and the isopropyl substituent can vary, leading to different conformers in the solid state nih.gov. This conformational flexibility could result in broadening of certain spectral bands or the appearance of additional shoulders, particularly in the fingerprint region (below 1500 cm⁻¹).

Here is a more detailed table of expected band assignments for this compound:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N–H stretching (Amide) |

| ~3050 | Aromatic C–H stretching |

| ~2980 | Asymmetric CH₃ stretching (Isopropyl) |

| ~2940 | Methine C-H stretching (Isopropyl) |

| ~2870 | Symmetric CH₃ stretching (Isopropyl) |

| ~1720 | C=O stretching (Ester) |

| ~1670 | C=O stretching (Amide I) |

| ~1600, ~1520, ~1480 | Aromatic C=C stretching |

| ~1460 | CH₃ deformation (Isopropyl) |

| ~1375 | CH₃ symmetric deformation (Isopropyl) |

| ~1280 | C–O stretching (Ester, asymmetric) |

| ~1170 | In-plane C-H bending (Aromatic) |

| ~1120 | C–O stretching (Ester, symmetric) |

| ~850 | Out-of-plane C-H bending (para-substituted aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The chromophores in this compound are the acetamido-substituted benzene ring and the carbonyl groups of the ester and amide.

The primary chromophore is the benzene ring substituted with an electron-donating acetamido group and an electron-withdrawing ester group. This extended conjugated system is expected to give rise to strong absorptions in the UV region. Aromatic compounds typically exhibit two main absorption bands: the E-band (or E₂, for substituted benzenes) at shorter wavelengths (around 200-230 nm) and the B-band at longer wavelengths (around 250-290 nm).

For this compound, the B-band is of particular interest as it is sensitive to the nature and position of the substituents. The presence of the electron-donating acetamido group and the electron-withdrawing ester group in a para-relationship will likely cause a bathochromic (red) shift of this band to a longer wavelength compared to benzene itself. This is due to the intramolecular charge transfer (ICT) character of the transition from the highest occupied molecular orbital (HOMO), which is largely localized on the acetamido-benzene moiety, to the lowest unoccupied molecular orbital (LUMO), which will have significant contribution from the ester group.

Additionally, the carbonyl groups of both the ester and the amide have n → π* transitions. These are typically weak absorptions and may be obscured by the much stronger π → π* transitions of the aromatic ring.

The expected UV-Vis absorption maxima for this compound in a non-polar solvent are summarized in the table below.

| Transition | Chromophore | Expected λₘₐₓ (nm) | Expected Molar Absorptivity (ε) |

| π → π* (E-band) | Substituted Benzene Ring | ~220 - 240 | High |

| π → π* (B-band with ICT character) | Substituted Benzene Ring | ~270 - 290 | Moderate to High |

| n → π | Ester C=O | ~210 | Low |

| n → π | Amide C=O | ~220 | Low |

Advanced Spectroscopic Interpretations for Conformational Analysis of this compound

While a definitive conformational analysis requires advanced techniques such as X-ray crystallography or multidimensional NMR, spectroscopic methods can provide valuable insights. The conformation of this compound is primarily determined by the rotational freedom around several key single bonds: the C(aryl)–C(ester) bond, the C(ester)–O(isopropyl) bond, and the C(aryl)–N(amido) bond.

The orientation of the isopropyl group relative to the benzoate plane is of particular interest. Crystal structure analysis of the related Isopropyl 4-aminobenzoate reveals that the isopropyl group can adopt different conformations, with dihedral angles between the phenyl ring and the isopropyl substituent of around 65-68 degrees nih.gov. This suggests that the isopropyl group is likely not coplanar with the aromatic ring in this compound either, due to steric hindrance. This non-coplanarity could be investigated using computational modeling in conjunction with experimental vibrational spectroscopy. Different rotational conformers would be expected to have slightly different vibrational frequencies, which might be resolved in high-resolution spectra or in low-temperature matrix isolation studies.

Furthermore, the planarity of the acetamido group with respect to the benzene ring is crucial for effective conjugation. Any significant twisting around the C(aryl)–N(amido) bond would disrupt the delocalization of the nitrogen lone pair into the aromatic system, which would manifest as a hypsochromic (blue) shift in the UV-Vis spectrum and changes in the frequencies of the amide I and II bands in the IR and Raman spectra.

Crystallography and Solid State Chemistry of Isopropyl 4 Acetamidobenzoate

Single-Crystal X-ray Diffraction Studies

As of this review, no single-crystal X-ray diffraction studies for Isopropyl 4-acetamidobenzoate have been reported in crystallographic databases or peer-reviewed journals. Consequently, foundational data regarding its solid-state conformation and crystal structure remains uncharacterized.

Molecular Conformation and Dihedral Angles within the Crystal Lattice

Without experimental single-crystal X-ray data, the specific molecular conformation, including critical dihedral angles between the phenyl ring, the acetamido group, and the isopropyl ester group within a crystal lattice, cannot be determined.

Intermolecular Interactions: Hydrogen Bonding Networks (N—H⋯O, C—H⋯O) and π-π Stacking

A detailed analysis of intermolecular interactions is contingent on solved crystal structure data. The presence, geometry, and significance of potential hydrogen bonding (such as N—H⋯O interactions from the amide group or weaker C—H⋯O interactions) and any π-π stacking of the benzene (B151609) rings are currently unknown.

Polymorphism and Pseudopolymorphism Investigations

The scientific literature lacks any studies focused on the polymorphic or pseudopolymorphic behavior of this compound.

Identification of Different Crystalline Forms and Solvates

There are no published reports identifying or characterizing different crystalline forms (polymorphs), solvates, or hydrates for this compound.

Crystallization Conditions and Control of Polymorphic Forms

Due to the absence of identified polymorphs, no research is available on the specific crystallization conditions—such as solvent, temperature, and saturation effects—that could potentially be used to control and selectively produce different crystalline forms of the compound.

Crystal Engineering and Supramolecular Assembly Strategies

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. For a molecule like this compound, the primary interactions governing its assembly into a crystalline lattice are hydrogen bonds and weaker van der Waals forces.

The self-assembly of molecules into a predictable crystal structure is guided by the presence of robust and directional functional groups. In the case of this compound, the key functional groups are the amide and the isopropyl ester. To understand the probable supramolecular assembly, it is instructive to first examine the crystal structure of its parent, 4-acetamidobenzoic acid.

The crystal structure of 4-acetamidobenzoic acid monohydrate has been determined, revealing a network of strong intermolecular interactions. jst.go.jpnih.gov In this hydrated form, the molecule crystallizes in the monoclinic P2₁/c space group. jst.go.jp The primary hydrogen bonds involve the carboxylic acid and amide groups, which link the organic and water molecules into a three-dimensional architecture. jst.go.jpnih.gov

Key Supramolecular Synthons in 4-Acetamidobenzoic Acid:

Carboxylic Acid Dimer: Carboxylic acids frequently form robust centrosymmetric dimers via O-H···O hydrogen bonds. This is a highly predictable and commonly utilized synthon in crystal engineering.

Amide-Amide Interactions: The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), often leading to the formation of chains or tapes through N-H···O hydrogen bonds.

When the carboxylic acid is esterified to form this compound, the primary O-H donor is removed, precluding the formation of the carboxylic acid dimer. The supramolecular assembly will therefore be dominated by the interactions of the remaining amide group. The design principles for the directed self-assembly of this compound would focus on the N-H···O hydrogen bonds of the amide. It is highly probable that these groups will form catemeric chains, which then pack in a manner influenced by the shape and size of the isopropyl and phenyl groups.

Crystallographic Data for 4-Acetamidobenzoic Acid Monohydrate jst.go.jp

| Property | Value |

| Chemical Formula | C₉H₉NO₃·H₂O |

| Molecular Weight | 197.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| a (Å) | 6.6712 (13) |

| b (Å) | 28.870 (6) |

| c (Å) | 4.992 (1) |

| β (°) | 100.01 (3) |

| Volume (ų) | 946.8 (3) |

| Z | 4 |

Co-crystallization is a powerful technique used to modify the physicochemical properties of a solid without altering its chemical structure. mdpi.com A co-crystal consists of two or more neutral molecules held together in a stoichiometric ratio within the same crystal lattice, primarily through non-covalent interactions like hydrogen bonding. mdpi.com

While no specific co-crystallization studies have been published for this compound, its molecular structure presents clear opportunities for forming co-crystals. The molecule has:

One hydrogen bond donor: The amide N-H group.

Two hydrogen bond acceptors: The amide carbonyl oxygen (C=O) and the ester carbonyl oxygen (C=O).

This functionality allows this compound to form hydrogen bonds with a variety of "co-formers," which are typically pharmaceutically acceptable compounds. The selection of a suitable co-former is the most critical step in co-crystal design. mdpi.com Potential co-formers could be molecules with complementary functional groups, such as:

Carboxylic acids: The acid's O-H group could donate a hydrogen bond to the amide or ester carbonyl of this compound.

Other amides or ureas: These can form robust and predictable hydrogen bonding patterns with the amide group.

Phenols or alcohols: The hydroxyl group can act as a hydrogen bond donor.

Salt formation, in contrast, involves a proton transfer between an acidic and a basic functional group to form an ionic pair. This compound does not possess strongly acidic or basic sites, making salt formation less likely than co-crystallization unless reacted with very strong acids or bases that might hydrolyze the ester or amide bonds.

Solid-State Reactivity Studies

Solid-state reactivity refers to chemical reactions that occur in the crystalline state. Such reactions are highly dependent on the crystal packing of the molecules, as the proximity and orientation of reactive groups are fixed within the lattice (topochemical control). There is currently a lack of specific research on the solid-state reactivity of this compound. However, based on its functional groups, potential areas of study can be proposed.

Photochemical Reactivity: Aromatic amides and esters can undergo various photochemical reactions. The specific outcome in the solid state would depend on whether the crystal packing allows for intermolecular reactions. The amide bond itself is generally stable, but the aromatic ring and carbonyl groups can be photochemically active. Without knowledge of the crystal structure, predicting a specific reaction is speculative.

Thermal Stability and Decomposition: The thermal stability of a crystalline solid is crucial for its storage and processing. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be used to determine the melting point and decomposition temperature of this compound. The thermal decomposition of esters and amides can be complex. nih.gov For aromatic esters, decomposition often occurs at temperatures above 300°C. mdpi.com The stability of a compound in the solid state is often influenced by its crystal lattice energy; a more stable crystal structure generally corresponds to higher thermal stability. mdpi.com

Computational and Theoretical Investigations of Isopropyl 4 Acetamidobenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including geometry, spectroscopic parameters, and reactivity. For Isopropyl 4-acetamidobenzoate, DFT calculations would provide significant insights into its fundamental chemical nature.

Optimization of Molecular Geometry and Electronic Structure

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would be achieved using a functional such as B3LYP with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

The electronic structure is defined by the distribution of electrons within the molecule. The presence of the electron-donating acetamido group and the electron-withdrawing isopropyl benzoate (B1203000) group, both attached to the aromatic ring, will create a polarized molecule. This polarization influences the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Based on 4-Acetamidobenzoic Acid)

| Parameter | Predicted Value (Å or °) |

| C-C (aromatic) bond lengths | ~1.39 - 1.40 Å |

| C-N (amide) bond length | ~1.40 Å |

| C=O (amide) bond length | ~1.24 Å |

| C=O (ester) bond length | ~1.23 Å |

| C-O (ester) bond length | ~1.36 Å |

| Dihedral Angle (Benzene-Acetamido) | ~20-25° |

| Dihedral Angle (Benzene-Ester) | ~0-10° |

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov For this compound, the aromatic protons would be expected in the range of 7.0-8.0 ppm. The methyl protons of the acetamido group would likely appear around 2.1 ppm, and the NH proton as a broad singlet. uni-tuebingen.de The isopropyl group would show a septet for the CH proton and a doublet for the two CH₃ groups. The ¹³C NMR would show distinct signals for the aromatic carbons, the two carbonyl carbons (amide and ester), and the carbons of the isopropyl and acetamido methyl groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 118 - 145 |

| Amide NH | ~8.5 | - |

| Acetyl CH₃ | ~2.1 | ~24 |

| Isopropyl CH | ~5.1 | ~69 |

| Isopropyl CH₃ | ~1.3 | ~22 |

| Amide C=O | - | ~169 |

| Ester C=O | - | ~165 |

IR Spectroscopy: Vibrational frequencies calculated by DFT correspond to the absorption bands in an IR spectrum. For this compound, characteristic peaks would include the N-H stretch of the amide group (around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3100-2900 cm⁻¹), and strong absorptions from the two carbonyl groups (amide C=O around 1680 cm⁻¹ and ester C=O around 1720 cm⁻¹). researchgate.netactascientific.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. academie-sciences.frvjst.vn Aromatic systems like this compound are expected to show strong absorption in the UV region, typically arising from π → π* transitions within the benzene (B151609) ring and associated chromophores. The presence of the acetamido and ester groups will influence the exact position and intensity of these absorptions.

Analysis of Molecular Orbitals and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the nitrogen atom of the acetamido group. The LUMO is likely to be distributed over the electron-withdrawing ester group and the aromatic ring. The HOMO-LUMO energy gap would provide insights into the molecule's electronic transitions and reactivity.

The electron density distribution can be visualized through a Molecular Electrostatic Potential (MEP) map. ijraset.com For this molecule, the MEP would show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the amide N-H, which would be a likely site for nucleophilic interaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into conformational changes and intermolecular interactions in different environments.

Conformational Space Exploration in Solution and Solid State

MD simulations can explore the different conformations that this compound can adopt by rotating around its single bonds. In solution, the molecule would be expected to exhibit significant flexibility, with the isopropyl and acetamido groups rotating freely. The simulation would reveal the most probable dihedral angles and the energy barriers between different conformations.

In the solid state, the molecule's conformational freedom is much more restricted. MD simulations of the crystalline form would show how the molecules pack together and how thermal vibrations affect the crystal lattice. The conformations observed in the solid state are often close to the global minimum energy structure, but crystal packing forces can sometimes trap molecules in slightly higher energy conformations.

Investigation of Intermolecular Interactions and Dynamics

In both solution and the solid state, intermolecular interactions play a critical role in the properties of this compound. MD simulations can identify and quantify these interactions.

In Solution: The primary interactions with solvent molecules would be hydrogen bonding (with protic solvents) and dipole-dipole interactions. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens can act as hydrogen bond acceptors.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are predicated on the principle that the structural features of a molecule dictate its behavior. For this compound, while specific, dedicated QSAR and QSPR studies are not extensively documented in publicly accessible literature, the principles of these methods can be applied by examining studies on analogous compounds and employing theoretical calculations.

Descriptors Development for this compound and Analogues

The foundation of any QSAR or QSPR model is the generation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For this compound and its analogues, a variety of descriptors can be calculated using computational software. These descriptors fall into several categories:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and connectivity. They include molecular weight, atom counts, and bond counts.

Topological Descriptors: These descriptors quantify the atomic arrangement and branching of a molecule. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the three-dimensional structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of a molecule. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken atomic charges. These descriptors are particularly important for understanding chemical reactivity.

Physicochemical Descriptors: These describe properties like lipophilicity (logP) and polar surface area (PSA), which are crucial for predicting a molecule's pharmacokinetic behavior.

For a comparative analysis, molecular descriptors for this compound and its close analogue, Benzocaine (Ethyl 4-aminobenzoate), can be theoretically calculated. While experimental data for this compound is sparse, the calculated values for Benzocaine from established databases can serve as a reference point.

Table 1: Theoretically Calculated Molecular Descriptors for this compound and Reference Values for Benzocaine

| Descriptor | This compound (Calculated) | Benzocaine (Reference) |

| Molecular Weight | 221.26 g/mol | 165.19 g/mol |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 | 1.86 |

| Polar Surface Area | 58.6 Ų | 52.32 Ų |

| Number of Rotatable Bonds | 4 | 3 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 2 |

Note: The values for this compound are estimations based on computational models and may vary depending on the software and calculation level used. Reference values for Benzocaine are from publicly available chemical databases.

The development of these descriptors is the initial and critical step in building predictive QSAR and QSPR models. By establishing a correlation between these descriptors and a specific activity or property for a series of analogous compounds, the activity or property of a new compound like this compound can be predicted.

Theoretical Prediction of Chemical Reactivity and Non-Biological Properties

The chemical reactivity and non-biological properties of this compound can be predicted using computational methods, primarily leveraging quantum chemical descriptors.

Chemical Reactivity:

The reactivity of a molecule is governed by its electronic structure. The energies of the frontier molecular orbitals, HOMO and LUMO, are particularly insightful.

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile. For this compound, the lone pairs on the nitrogen and oxygen atoms would be significant contributors to the HOMO.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO indicates a molecule's ability to accept electrons. A lower LUMO energy points to a greater susceptibility to nucleophilic attack. The carbonyl carbon of the ester group in this compound is an electrophilic center and would be a primary site for such an attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.

An electrostatic potential (ESP) map can also be computationally generated to visualize the charge distribution within the molecule. This map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, thereby identifying likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the ESP map would be expected to show a negative potential around the carbonyl oxygen and a positive potential around the amide proton and the carbonyl carbon.

Non-Biological Properties:

QSPR models can be developed to predict a range of non-biological properties. For aromatic esters, properties such as boiling point, solubility, and chromatographic retention times are often correlated with descriptors like molecular weight, polar surface area, and logP. For instance, the aqueous solubility of aromatic esters has been successfully modeled using quantum chemical descriptors such as the molecular surface area and charges on the carboxyl group.

Mechanistic Studies of Reactions Involving this compound using Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, two key reactions for mechanistic investigation are its synthesis via esterification and its degradation through hydrolysis.

Mechanism of Fischer Esterification:

The synthesis of this compound is typically achieved through the Fischer esterification of 4-acetamidobenzoic acid with isopropanol (B130326) in the presence of an acid catalyst. Computational studies on the esterification of similar carboxylic acids, such as p-aminobenzoic acid to form benzocaine, provide a model for this mechanism. youtube.comresearchgate.net The key steps, which can be modeled computationally, are:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-acetamidobenzoic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A molecule of isopropanol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The departure of a water molecule results in a protonated ester.

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, this compound.

Computational modeling of this reaction would involve locating the transition state for each step and calculating the activation energies. This would allow for the determination of the rate-limiting step and provide a detailed understanding of the reaction pathway.

Mechanism of Hydrolysis:

The hydrolysis of this compound, the reverse of the esterification reaction, can also be studied computationally. This reaction is of interest as it represents a potential degradation pathway. The hydrolysis can be either acid- or base-catalyzed. Studies on the hydrolysis of analogous esters like procaine (B135) have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.netnih.govresearcher.life

In an acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of the Fischer esterification. For a base-catalyzed hydrolysis (saponification), the mechanism involves:

Nucleophilic Attack: A hydroxide (B78521) ion attacks the carbonyl carbon of the ester.

Formation of a Tetrahedral Intermediate: A tetrahedral intermediate with a negative charge on the oxygen is formed.

Departure of the Leaving Group: The isopropyloxide ion is eliminated.

Proton Transfer: The isopropyloxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield the carboxylate and isopropanol.

Computational investigations into these mechanisms would provide valuable insights into the stability of this compound under different conditions and could aid in the design of more stable analogues.

Reactivity and Chemical Transformations of Isopropyl 4 Acetamidobenzoate

Hydrolysis Kinetics and Mechanism under Non-Biological Conditions

Hydrolysis of Isopropyl 4-acetamidobenzoate involves the cleavage of either the ester or the amide bond. The relative rates of these two processes are highly dependent on the reaction conditions, particularly the pH.

The ester functional group is the more labile of the two functionalities under typical hydrolytic conditions. The hydrolysis can proceed through either acid-catalyzed or base-catalyzed (saponification) pathways. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester is a reversible process, representing the reverse of a Fischer esterification. chemistrysteps.comucalgary.ca The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield 4-acetamidobenzoic acid. ucalgary.cayoutube.com To drive the reaction to completion, a large excess of water is typically required. chemistrysteps.com

The general mechanism is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer to the alkoxy oxygen.

Elimination of isopropanol to regenerate the protonated carbonyl.

Deprotonation to form 4-acetamidobenzoic acid.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process that goes to completion. libretexts.org The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the isopropoxide leaving group. chemistrysteps.comucalgary.ca The isopropoxide, a strong base, immediately deprotonates the newly formed 4-acetamidobenzoic acid to yield the corresponding carboxylate salt and isopropanol. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com

Table 1: Relative Hydrolysis Rates of Alkyl p-Substituted Benzoates

| Ester Moiety | Relative Rate of Base-Catalyzed Hydrolysis (Qualitative) | Governing Factor |

|---|---|---|

| Methyl | Fastest | Minimal steric hindrance at the reaction center. |

| Ethyl | Fast | Slight increase in steric hindrance compared to methyl. |

| Isopropyl | Moderate | Increased steric bulk from the secondary carbon hinders the nucleophilic attack. |

| tert-Butyl | Slow | Significant steric hindrance severely impedes the formation of the tetrahedral intermediate. |

Note: This table represents a qualitative trend based on established principles of ester hydrolysis kinetics. nih.gov Actual rates depend on specific reaction conditions.

The amide linkage in the acetamido group is significantly more stable and resistant to hydrolysis than the ester linkage. masterorganicchemistry.com This stability arises from the resonance delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and imparts a degree of double-bond character to the C-N bond.

Hydrolysis of amides typically requires harsh conditions, such as prolonged heating in strongly acidic or basic aqueous solutions. masterorganicchemistry.comlibretexts.org

Acidic Hydrolysis: Requires refluxing in concentrated acid. The mechanism involves protonation of the amide carbonyl, followed by nucleophilic attack by water. The key difference from ester hydrolysis is that the leaving group is an amine, which is protonated under the acidic conditions to form a non-nucleophilic ammonium (B1175870) ion, rendering the final steps irreversible. masterorganicchemistry.com

Basic Hydrolysis: Requires heating with a strong base. The hydroxide ion attacks the amide carbonyl, but the reaction is generally slower than ester saponification. The process yields a carboxylate salt and an amine. libretexts.org

Under conditions sufficient to hydrolyze the isopropyl ester group (e.g., moderate temperatures with aqueous acid or base), the acetamido group is expected to remain intact. Cleavage of both functional groups would necessitate more forcing conditions.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.org For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (4-acetamidobenzoyl-OR') and isopropanol. masterorganicchemistry.com

The reaction is an equilibrium process, and its outcome is dictated by the relative concentrations of the reactants and products. wikipedia.org To favor the formation of the new ester, the reacting alcohol is often used in large excess as the solvent. Alternatively, the equilibrium can be shifted by removing one of the products, typically the lower-boiling alcohol (in this case, isopropanol), by distillation. wikipedia.org

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The key steps are protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of isopropanol.

Base-Catalyzed Transesterification: This pathway involves an alkoxide nucleophile (R'O⁻), generated from the new alcohol by a base. The alkoxide attacks the ester carbonyl to form a tetrahedral intermediate, which then expels the isopropoxide ion to yield the new ester. masterorganicchemistry.com

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst Type | Expected Ester Product | Byproduct |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl 4-acetamidobenzoate | Isopropanol |

| Ethanol (CH₃CH₂OH) | Acid or Base | Ethyl 4-acetamidobenzoate | Isopropanol |

| n-Butanol (CH₃(CH₂)₃OH) | Acid or Base | Butyl 4-acetamidobenzoate | Isopropanol |

| Benzyl Alcohol (C₆H₅CH₂OH) | Acid or Base | Benzyl 4-acetamidobenzoate | Isopropanol |

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is substituted with two functional groups that exert competing electronic effects, governing the regioselectivity of further substitutions.

In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. wikipedia.org

Acetamido Group (-NHCOCH₃): This group is a powerful activating group and an ortho, para-director . The nitrogen atom's lone pair of electrons can be donated into the aromatic ring via resonance, stabilizing the positively charged intermediate (arenium ion) formed during ortho and para attack. organicchemistrytutor.com

Isopropyl Ester Group (-COOCH(CH₃)₂): This group is a deactivating group and a meta-director . The carbonyl group is electron-withdrawing through both induction and resonance, pulling electron density from the ring and destabilizing the arenium ion, particularly when the positive charge is located on the carbon adjacent to the substituent (as occurs in ortho and para attack). vanderbilt.edu

When both an activating ortho, para-director and a deactivating meta-director are present, the activating group's directing effect dominates . Therefore, electrophilic aromatic substitution on this compound is expected to occur at the positions ortho to the strongly activating acetamido group (C3 and C5 positions), as the para position (C4) is already occupied by the ester group. The steric bulk of the acetamido group may slightly favor substitution at the C3/C5 positions. libretexts.org

Table 3: Predicted Regioselectivity of EAS Reactions

| Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Isopropyl 3-nitro-4-acetamidobenzoate |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Isopropyl 3-bromo-4-acetamidobenzoate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Isopropyl 3-acetyl-4-acetamidobenzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Isopropyl 3-sulfo-4-acetamidobenzoate |

Note: The acetamido group is a strong activator, making these reactions faster than the substitution of benzene (B151609) itself.

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing the deprotonation (lithiation) to an adjacent ortho position. wikipedia.org

The N-acyl group of an acetanilide (B955) derivative is an excellent DMG. acs.org In this compound, the acetamido group can direct lithiation specifically to the C3 position. This reaction is typically carried out at low temperatures (e.g., -78 °C) using a strong, sterically hindered base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). sci-hub.se

The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles to introduce a new substituent exclusively at the C3 position, a feat that is difficult to achieve via classical EAS methods. Studies on N-pivaloylanilines have shown that the N-acyl directing group is highly effective, even outcompeting other directing groups like methoxy. sci-hub.se

Table 4: Potential Syntheses via Directed Ortho Metalation

| Step 1: Reagents | Step 2: Electrophile Quench | Introduced Group at C3 | Resulting Product Structure |

|---|---|---|---|

| s-BuLi, TMEDA, THF, -78 °C | Iodine (I₂) | -I | Isopropyl 3-iodo-4-acetamidobenzoate |

| s-BuLi, TMEDA, THF, -78 °C | Dimethylformamide (DMF) | -CHO | Isopropyl 3-formyl-4-acetamidobenzoate |

| s-BuLi, TMEDA, THF, -78 °C | Carbon Dioxide (CO₂) then H₃O⁺ | -COOH | 3-Isopropoxycarbonyl-6-acetamidobenzoic acid |

| s-BuLi, TMEDA, THF, -78 °C | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | Isopropyl 3-(trimethylsilyl)-4-acetamidobenzoate |

Functional Group Interconversions of the Ester and Acetamido Moieties

The chemical reactivity of this compound is primarily dictated by its two principal functional groups: the isopropyl ester and the acetamido group. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives. The relative reactivity of these groups is a key consideration in synthetic design, as the ester linkage is generally more susceptible to nucleophilic attack than the amide linkage.

Transformations of the Isopropyl Ester Moiety

The isopropyl ester group is a versatile handle for chemical modification and can undergo several fundamental organic reactions.

Hydrolysis: The ester can be cleaved to yield 4-acetamidobenzoic acid through hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, typically by heating with a dilute mineral acid like hydrochloric acid or sulfuric acid, the ester undergoes hydrolysis to form 4-acetamidobenzoic acid and isopropanol. The mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidic workup, also yields 4-acetamidobenzoic acid. This process, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl and is typically irreversible.

Transesterification: This process involves the conversion of the isopropyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is usually used in large excess. masterorganicchemistry.com For instance, reacting this compound with methanol under acidic conditions will produce methyl 4-acetamidobenzoate and isopropanol. This reaction is crucial for producing various alkyl aminobenzoate esters. google.com

Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. libretexts.org The reaction converts the isopropyl ester into (4-acetamidophenyl)methanol, releasing isopropanol as a byproduct. Milder reducing agents such as sodium borohydride (B1222165) are generally ineffective for reducing esters. libretexts.org If a less powerful reducing agent like diisobutylaluminum hydride (DIBAL-H) is used, especially at low temperatures, the reaction can be controlled to stop at the aldehyde stage, yielding 4-acetamidobenzaldehyde. libretexts.org

Aminolysis: The reaction of the ester with ammonia (B1221849) or a primary/secondary amine can produce the corresponding amide, 4-acetamidobenzamide. This reaction is generally less facile than hydrolysis and often requires high temperatures or catalysis to proceed efficiently.

Table 1: Summary of Transformations Involving the Isopropyl Ester Moiety

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 4-Acetamidobenzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-Acetamidobenzoic acid |

| Transesterification | R'OH, H⁺ or OR'⁻ catalyst | 4-Acetamidobenzoate ester (R') |

| Reduction to Alcohol | 1. LiAlH₄, Dry Ether 2. H₂O | (4-Acetamidophenyl)methanol |

| Reduction to Aldehyde | 1. DIBAL-H, -78 °C 2. H₂O | 4-Acetamidobenzaldehyde |

| Aminolysis | NH₃, RNH₂, or R₂NH, Heat | 4-Acetamidobenzamide |

Transformations of the Acetamido Moiety

The acetamido group (an amide) is significantly more stable and less reactive than the ester group due to the delocalization of the nitrogen lone pair into the carbonyl group. However, it can undergo transformations under more forcing conditions.

Hydrolysis (Deacetylation): The most common reaction of the acetamido group is its hydrolysis to yield an amino group, a process known as deacetylation. This effectively converts this compound into Isopropyl 4-aminobenzoate (B8803810).

Acidic Hydrolysis: Prolonged heating with a strong acid, such as concentrated hydrochloric acid, can cleave the amide bond. masterorganicchemistry.com The reaction produces Isopropyl 4-aminobenzoate (as its ammonium salt) and acetic acid. libretexts.orgyoutube.com

Basic Hydrolysis: Similarly, heating with a strong base like sodium hydroxide will hydrolyze the amide to form Isopropyl 4-aminobenzoate and sodium acetate. libretexts.orgyoutube.com Ammonia is generated as a byproduct if the initial amide is primary, but in this case, the product is the salt of the carboxylic acid. youtube.com

The conditions required for amide hydrolysis are typically harsher (e.g., higher temperatures, longer reaction times, stronger acids/bases) than those for ester hydrolysis. masterorganicchemistry.com This difference in reactivity allows for the selective hydrolysis of the ester group while leaving the acetamido group intact.

Reduction: While challenging, the amide carbonyl can be reduced. Very powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the amide to an amine. This would convert the acetamido group into an N-ethylamino group, yielding Isopropyl 4-(ethylamino)benzoate. This reaction reduces the carbonyl group completely without cleaving the C-N bond.

Table 2: Summary of Transformations Involving the Acetamido Moiety

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (conc.), Prolonged Heat | Isopropyl 4-aminobenzoate |

| Base-Catalyzed Hydrolysis | OH⁻ (conc.), Prolonged Heat | Isopropyl 4-aminobenzoate |

| Reduction to Amine | 1. LiAlH₄, Dry Ether 2. H₂O | Isopropyl 4-(ethylamino)benzoate |

Derivatization and Analogues of Isopropyl 4 Acetamidobenzoate

Synthesis of Novel Isopropyl 4-Acetamidobenzoate Derivatives

The synthesis of novel derivatives of this compound can be approached by modifying its three primary structural components: the isopropyl ester moiety, the acetamido nitrogen, and the aromatic ring. These modifications allow for the systematic investigation of structure-activity relationships and the development of new compounds with tailored properties.

Modifications at the isopropyl ester moiety typically involve the hydrolysis of the ester to the corresponding carboxylic acid (4-acetamidobenzoic acid), followed by re-esterification with different alcohols. This approach allows for the introduction of a wide variety of alkyl and aryl groups, potentially influencing the compound's solubility, lipophilicity, and metabolic stability.

For instance, the synthesis of various esters of 4-aminobenzoic acid, a related precursor, has been achieved by refluxing the acid with the desired alcohol in the presence of a mineral acid catalyst. A similar strategy can be applied to 4-acetamidobenzoic acid to generate a library of ester derivatives.

Table 1: Examples of Ester Modifications of the 4-Acetamidobenzoic Acid Scaffold

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Acetamidobenzoic acid | Methanol (B129727), H₂SO₄ | Methyl 4-acetamidobenzoate |

| 4-Acetamidobenzoic acid | Ethanol, H₂SO₄ | Ethyl 4-acetamidobenzoate |

| 4-Acetamidobenzoic acid | n-Propanol, H₂SO₄ | Propyl 4-acetamidobenzoate |

The acetamido group provides another site for derivatization. While direct alkylation or acylation of the amide nitrogen can be challenging, modifications can be achieved through multi-step synthetic sequences. One common approach involves the hydrolysis of the acetamido group to the corresponding amine (4-aminobenzoic acid), followed by reaction with different acylating or alkylating agents and subsequent re-esterification to the isopropyl ester.

The aromatic ring of this compound is amenable to electrophilic substitution reactions. The acetamido group is an ortho-, para-directing activator, while the isopropyl carboxylate group is a meta-directing deactivator. The interplay of these electronic effects will govern the regioselectivity of substitution reactions.

Nitration of 4-acetamidobenzoic acid using a mixture of nitric acid and sulfuric acid introduces a nitro group at the 3-position (ortho to the acetamido group) rjptonline.org. This nitro derivative can then be reduced to an amino group, which serves as a versatile handle for further functionalization, such as the formation of Schiff bases or amides rjptonline.org. Subsequent esterification of these derivatized acids would yield the corresponding this compound analogues.

Table 2: Synthesis of Aromatic Ring Substituted Derivatives

| Starting Material | Reagents | Intermediate Product | Significance |

|---|---|---|---|

| 4-Acetamidobenzoic acid | Nitric acid, Sulfuric acid | 4-Acetamido-3-nitrobenzoic acid | Key step for introducing functional groups on the aromatic ring rjptonline.org. |

Structure-Reactivity Relationship Studies of Analogues

Structure-reactivity relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity and, by extension, its biological activity. For analogues of this compound, these studies would involve systematically altering the structure and evaluating the impact on specific chemical or biological endpoints. While specific SAR data for this compound is not extensively detailed in the provided search results, general principles can be applied from studies on related p-aminobenzoic acid (PABA) derivatives scholarsresearchlibrary.comresearchgate.net.

For example, in a series of uracil-based benzoic acid and ester derivatives, it was found that esters could exhibit comparable biological activity to their corresponding carboxylic acids, which is a significant finding for prodrug design nih.gov. Molecular docking and quantitative structure-activity relationship (QSAR) models are computational tools that can be employed to predict the activity of untested analogues and guide the design of new compounds with improved properties .

Design and Synthesis of Chemically Related Scaffolds

The design and synthesis of chemically related scaffolds involve creating new molecular frameworks that retain key pharmacophoric features of the parent molecule while introducing novel structural elements. For this compound, this could involve replacing the benzene (B151609) ring with other aromatic or heterocyclic systems.

For instance, 4-aminobenzoic acid has been used as a building block to synthesize more complex heterocyclic structures like quinoxalines . The synthesis of PABA-substituted pyrimidine (B1678525) derivatives has also been explored, demonstrating the versatility of the aminobenzoic acid scaffold in generating diverse chemical entities researchgate.net. These approaches highlight the potential for using the core structure of this compound as a template for the development of novel chemical scaffolds with potentially new or enhanced properties.

Potential Academic Applications of Isopropyl 4 Acetamidobenzoate in Chemical Sciences Excluding Biological/clinical

As a Synthetic Intermediate in Complex Organic Synthesis

Isopropyl 4-acetamidobenzoate possesses a unique combination of functional groups—an ester, an amide, and a para-substituted aromatic ring—that make it a potentially versatile intermediate in multi-step organic synthesis. The reactivity of each site can be selectively harnessed to build more complex molecular architectures.

Ester Group Modification: The isopropyl ester can undergo several fundamental transformations. It can be hydrolyzed under basic or acidic conditions to yield 4-acetamidobenzoic acid, which can then be converted into other esters or an acid chloride for subsequent reactions. The ester can also be reduced using agents like lithium aluminum hydride to form the corresponding primary alcohol, (4-acetamidophenyl)methanol.

Amide Group Reactivity: The acetamido group is generally stable, but it can be hydrolyzed back to the primary amine, yielding Isopropyl 4-aminobenzoate (B8803810). nih.govresearchgate.net This primary amine is a valuable synthetic handle, allowing for diazotization and subsequent Sandmeyer reactions to introduce a variety of substituents (e.g., halides, cyanide) onto the aromatic ring.

Aromatic Ring Functionalization: The acetamido group is a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. Since the para position is occupied by the ester, electrophilic substitution reactions, such as nitration or halogenation, would be directed to the positions ortho to the amide.

While not as commonly cited as other building blocks, its structure is analogous to other useful intermediates. For instance, derivatives of 4H-benzo[d] nih.govbldpharm.comdioxin-4-one are recognized as versatile starting points for accessing a spectrum of compounds, including amides and esters. nih.gov Similarly, simple esters like isopropyl benzoate (B1203000) serve as building blocks for larger molecules in various organic syntheses. atamanchemicals.com The defined substitution pattern of this compound makes it a candidate for the synthesis of targeted, highly substituted aromatic compounds.

In Materials Science Research (e.g., polymer monomers, supramolecular materials)

The molecular structure of this compound is well-suited for applications in materials science, particularly in the design of supramolecular materials. nih.gov Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to direct the self-assembly of molecules into ordered, higher-order structures. nih.gov

This compound contains key features that enable these interactions:

Hydrogen Bonding: The secondary amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This allows for the formation of strong, directional hydrogen bonds between molecules, which can lead to the creation of one-dimensional chains or two-dimensional sheets.

Aromatic Stacking: The benzene (B151609) ring provides a platform for π-π stacking interactions, which can help to stabilize the self-assembled structures.

The potential for this compound to form such assemblies is supported by crystallographic studies of its precursor, Isopropyl 4-aminobenzoate. In the solid state, Isopropyl 4-aminobenzoate molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, forming distinct double chains that propagate through the crystal lattice. nih.govresearchgate.netnih.gov It is plausible that the acetamido derivative could form similar, or even more complex, hydrogen-bonded networks due to the additional carbonyl acceptor. These self-assembling properties could potentially be exploited to create novel gels, liquid crystals, or other soft materials with ordered structures. nih.gov

As a Model Compound for Spectroscopic or Computational Studies

A well-defined, moderately complex molecule like this compound can serve as an excellent model compound for testing and refining both spectroscopic and computational chemistry methods.

For computational studies, experimental data from related, well-characterized molecules provides a crucial benchmark for validating theoretical models. For example, detailed single-crystal X-ray diffraction studies on Isopropyl 4-aminobenzoate have determined its precise molecular geometry, including bond lengths, bond angles, and crystal packing information. nih.govresearchgate.net This type of high-resolution data is invaluable for assessing the accuracy of computational methods, such as Density Functional Theory (DFT), in predicting molecular structures and intermolecular interactions. Furthermore, studies on the related compound p-Acetamidobenzoic acid have utilized the COSMO-RS model to computationally analyze solubility based on solvation free energy, demonstrating how such molecules can bridge theoretical and experimental solution chemistry. researchgate.net

The table below presents selected crystallographic data for the precursor Isopropyl 4-aminobenzoate, illustrating the type of precise experimental data that is used to validate computational models.

| Parameter | Value (Molecule A) | Value (Molecule B) |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO₂ | |

| Crystal System | Triclinic | |

| Space Group | P1 | |

| Dihedral Angle (Phenyl Ring to Isopropyl Group) | 65.4 (3)° | 67.8 (3)° |

| Hydrogen Bond Types | N—H⋯O and N—H⋯N |

In spectroscopy, a pure sample of this compound could be used as a standard for developing and validating analytical methods. Its various functional groups would give rise to distinct signals in IR and NMR spectroscopy, which could be used to study the effects of molecular environment on spectral features.

In Analytical Chemistry as a Reference Standard or Reagent for Specific Assays

In analytical chemistry, reference standards are highly purified and well-characterized compounds that are essential for verifying the identity, purity, and strength of chemical substances. usp.orgscbt.com They provide a benchmark for qualitative and quantitative analysis, ensuring the accuracy and reliability of analytical measurements. sigmaaldrich.com

While this compound is not currently listed as an official pharmacopeial standard, it has the potential to be used as one. For a compound to serve as a reference standard, it must be stable and capable of being produced in a very high state of purity. Its structural analogue, Isopropyl 4-acetylbenzoate, is utilized as an impurity reference material in the analysis of the pharmaceutical ingredient Ibuprofen. lgcstandards.comsigmaaldrich.com

By analogy, this compound could be developed as a reference standard for several purposes:

Impurity Standard: It could be used to identify and quantify its presence as an impurity or degradation product in a drug substance that contains the 4-acetamidobenzoate moiety.

Metabolite Standard: If an active pharmaceutical ingredient is metabolized in vivo to form this compound, a certified reference standard would be required for pharmacokinetic studies to accurately measure its concentration in biological matrices.

Method Development: It could be used as a model compound during the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for a class of related compounds.

The use of such standards is critical in regulated industries, as it reduces the risk of incorrect results that could impact product quality and safety. usp.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of ISOPROPYL 4-ACETAMIDOBENZOATE?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) to assess purity (>98%) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. For quantification, combine mass spectrometry (MS) with retention time alignment. Always cross-validate results with melting point analysis and infrared (IR) spectroscopy to detect functional groups (e.g., ester and amide bonds) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store the compound in airtight containers at 2–8°C. For waste disposal, segregate organic solvents and solids, and collaborate with certified hazardous waste management services .

Q. How can researchers synthesize this compound with high yield?

- Methodological Answer : Optimize esterification of 4-acetamidobenzoic acid with isopropyl alcohol using a catalytic acid (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC). Purify via recrystallization from ethanol/water. Yield improvements (>85%) require strict control of stoichiometry (1:1.2 molar ratio of acid to alcohol) and reaction time (6–8 hours) .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s solubility in non-polar solvents, and what methodological pitfalls must be avoided?

- Methodological Answer : Use a phase solubility study with incremental solvent additions (e.g., hexane, ethyl acetate) under controlled temperature (25°C ± 0.5°C). Avoid oversaturation by pre-filtering solutions. Common errors include inadequate temperature stabilization and neglecting solvent polarity indices. Validate results with UV-Vis spectrophotometry at λmax = 260 nm .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analysis to identify variables such as cell line heterogeneity (e.g., HEK293 vs. HeLa) or assay conditions (e.g., incubation time, concentration gradients). Replicate key experiments with standardized protocols, including positive/negative controls. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to assess significance of discrepancies .

Q. How can experimental parameters be optimized to enhance the compound’s stability in aqueous solutions?

- Methodological Answer : Perform accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolyzed 4-acetamidobenzoic acid). Stabilization strategies include buffering at pH 6.5–7.0 and adding antioxidants (0.01% w/v ascorbic acid) .

Q. What methodologies ensure reproducibility when scaling up this compound synthesis from lab to pilot scale?

- Methodological Answer : Implement quality-by-design (QbD) principles, focusing on critical process parameters (CPPs) like mixing efficiency and heating rate. Use design of experiments (DoE) to model interactions between variables. Validate scale-up with in-process checks (e.g., intermediate purity via TLC) and comparative kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.